Cas no 2097910-27-3 (3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride)

3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride
- 2097910-27-3
- F6548-2274
- [6-ethoxy-4-(4-methylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride
- AKOS032466786
-
- Inchi: 1S/C23H25N3O2.ClH/c1-3-28-18-9-10-21-19(15-18)22(26-13-11-25(2)12-14-26)20(16-24-21)23(27)17-7-5-4-6-8-17;/h4-10,15-16H,3,11-14H2,1-2H3;1H
- InChI Key: GSSHOQAIFWWWKD-UHFFFAOYSA-N
- SMILES: Cl.O(CC)C1C=CC2C(C=1)=C(C(C(C1C=CC=CC=1)=O)=CN=2)N1CCN(C)CC1
Computed Properties
- Exact Mass: 411.1713548g/mol
- Monoisotopic Mass: 411.1713548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 514
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.7Ų
3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6548-2274-3mg |
3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride |
2097910-27-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-2274-15mg |
3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride |
2097910-27-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6548-2274-10mg |
3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride |
2097910-27-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6548-2274-1mg |
3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride |
2097910-27-3 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6548-2274-10μmol |
3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride |
2097910-27-3 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6548-2274-25mg |
3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride |
2097910-27-3 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6548-2274-5μmol |
3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride |
2097910-27-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-2274-4mg |
3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride |
2097910-27-3 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6548-2274-5mg |
3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride |
2097910-27-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6548-2274-2mg |
3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride |
2097910-27-3 | 2mg |
$59.0 | 2023-09-08 |
3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride Related Literature
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1. Back matter
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
Additional information on 3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride
3-Benzoyl-6-Ethoxy-4-(4-Methylpiperazin-1-Yl)Quinoline Hydrochloride: A Comprehensive Overview
The compound 3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride, with the CAS number 2097910-27-3, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmacology and organic synthesis. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and structural versatility. The molecule incorporates several functional groups, including a benzoyl moiety, an ethoxy group, and a piperazine ring, each contributing to its unique properties and potential applications.
Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the benzoyl group in this compound is believed to enhance its ability to interact with specific cellular targets, such as protein kinases, which are often overexpressed in cancer cells. Additionally, the ethoxy group may play a role in modulating the compound's solubility and bioavailability, making it more amenable for therapeutic use.
The piperazine ring, a six-membered ring containing two nitrogen atoms, is a common structural motif in pharmaceuticals due to its ability to form hydrogen bonds and act as a scaffold for additional functional groups. In this compound, the piperazine ring is substituted with a methyl group at the 4-position, which could influence its pharmacokinetic profile and stability. Recent research has demonstrated that such modifications can significantly impact the compound's efficacy and safety profiles.
The synthesis of 3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride involves a multi-step process that typically begins with the preparation of the quinoline core. This is followed by successive substitutions to introduce the benzoyl, ethoxy, and piperazine groups. The final step involves protonation of the nitrogen atom in the piperazine ring to form the hydrochloride salt, which enhances its solubility and stability for subsequent applications.
In terms of biological activity, this compound has shown promising results in preclinical studies. For instance, it has demonstrated potent inhibitory effects against various cancer cell lines by targeting key enzymes involved in cell proliferation and survival. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases or central nervous system disorders.
Recent advancements in computational chemistry have allowed researchers to predict the binding affinity of this compound to various drug targets with high accuracy. These studies have provided valuable insights into its mechanism of action and have guided further optimization efforts. For example, molecular docking simulations have revealed that the benzoyl group plays a critical role in stabilizing interactions with kinase domains, while the ethoxy group contributes to overall ligand flexibility.
In conclusion, 3-benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a promising candidate for future therapeutic development. As ongoing studies continue to unravel its full potential, this compound is expected to contribute significantly to the advancement of personalized medicine and targeted therapies.
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